molecular formula C8H11NO2 B1622177 1,4-Dimethyl-1H-pyrrole-2-acetic acid CAS No. 79673-54-4

1,4-Dimethyl-1H-pyrrole-2-acetic acid

Cat. No.: B1622177
CAS No.: 79673-54-4
M. Wt: 153.18 g/mol
InChI Key: JYLBSWKLEBNIFH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrrole-2-acetic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 4 of the pyrrole ring and an acetic acid moiety at position 2. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-pyrrole-2-acetic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride can yield pyrrole derivatives . Another method involves the reaction of acyl (bromo)acetylenes with pyrrole rings, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrrole-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce halogens or nitro groups into the pyrrole ring.

Scientific Research Applications

1,4-Dimethyl-1H-pyrrole-2-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-pyrrole-2-acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound of 1,4-Dimethyl-1H-pyrrole-2-acetic acid, lacking the methyl and acetic acid substituents.

    2,5-Dimethylpyrrole: A similar compound with methyl groups at positions 2 and 5 of the pyrrole ring.

    Pyrrole-2-carboxylic acid: A pyrrole derivative with a carboxylic acid group at position 2.

Uniqueness

This compound is unique due to the specific positioning of its methyl and acetic acid groups, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,4-dimethylpyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-7(4-8(10)11)9(2)5-6/h3,5H,4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBSWKLEBNIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000650
Record name (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79673-54-4
Record name 1,4-Dimethyl-1H-pyrrole-2-acetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-1H-pyrrole-2-acetic acid
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Record name (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid
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Record name 1,4-dimethyl-1H-pyrrole-2-acetic acid
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Synthesis routes and methods I

Procedure details

A reference sample of 1,4-dimethylpyrrole-2-acetic acid was prepared as follows: A 9.05 g sample of ethyl 1,4-dimethylpyrrole-2-acetate [J. R. Carson and S. Wong, J. Med. Chem., 16, 172 (1973)] was heated under reflux with 30 ml of 10% sodium hydroxide solution for one hour. The solution was acidified with dilute HCl and extracted with ether. The ether was washed with brine and dried (MgSO4). The solvent was evaporated in vacuo and the residue was triturated with hexane and collected by filtration to give 6.8 g (89% yield) of 1,4-dimethylpyrrole-2-acetic acid as a pink crystalline solid, mp 86°-7° C. (d).
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Synthesis routes and methods II

Procedure details

A mixture of 13.9 g (0.08 mol) of sodium dithionite in 20 ml of water and 5 ml of ethanol was heated to 55° C. under argon. A 4.8 g (0.02 mol) sample of 1,4-dimethyl-α-trichloromethylpyrrole-2-methanol was added in one portion. A solution of 6.7 g (0.12 mol) of KOH in 20 ml of water was added dropwise over 20 mins. The reaction was stirred for 70 more mins. at 55°. It was cooled and acidified with concentrated HCl. Sodium chloride was added. The mixture was extracted three times with ether. The ether solution was washed with brine, dried (MgSO4) and evaporated to give 2.1 g (69%) yield of a yellow oil, primarily 1,4-dimethylpyrrole-2-acetic acid by TLC. Final purification was effected by chromatography on silica gel using a 50:50 mixture of hexane: 1,1,1-trichloroethane as eluant. Evaporation of the compound bearing fraction and recrystallization from ether, hexane afforded white crystals, mp 86°- 87° C. (d). The mp was undepressed by admixture with authentic material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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